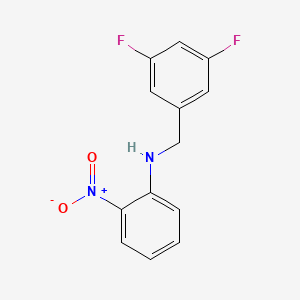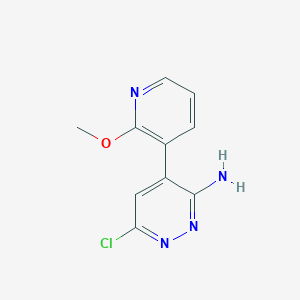
6-Chloro-4-(2-methoxypyridin-3-yl)pyridazin-3-ylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-4-(2-methoxypyridin-3-yl)pyridazin-3-ylamine is a heterocyclic compound that contains both pyridazine and pyridine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-(2-methoxypyridin-3-yl)pyridazin-3-ylamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-methoxy-3-pyridylamine with 6-chloro-3-pyridazinone under specific conditions to form the desired compound. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity. This could include the use of continuous flow reactors and automated synthesis equipment to streamline the process.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-4-(2-methoxypyridin-3-yl)pyridazin-3-ylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the pyridazine ring can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridazinyl derivatives.
Aplicaciones Científicas De Investigación
6-Chloro-4-(2-methoxypyridin-3-yl)pyridazin-3-ylamine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antibacterial, and antifungal agent.
Agrochemicals: The compound is explored for its use as a pesticide or herbicide due to its biological activity.
Material Science: It is studied for its potential use in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 6-Chloro-4-(2-methoxypyridin-3-yl)pyridazin-3-ylamine involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
6-Chloro-4-(2-methoxypyridin-3-yl)pyridazin-3-ylamine is unique due to its dual pyridazine and pyridine rings, which confer distinct chemical and biological properties. This structural feature allows it to participate in a variety of chemical reactions and interact with multiple biological targets, making it a versatile compound in research and industrial applications.
Propiedades
Fórmula molecular |
C10H9ClN4O |
|---|---|
Peso molecular |
236.66 g/mol |
Nombre IUPAC |
6-chloro-4-(2-methoxypyridin-3-yl)pyridazin-3-amine |
InChI |
InChI=1S/C10H9ClN4O/c1-16-10-6(3-2-4-13-10)7-5-8(11)14-15-9(7)12/h2-5H,1H3,(H2,12,15) |
Clave InChI |
AHBJRDSGQIPTAS-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC=N1)C2=CC(=NN=C2N)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

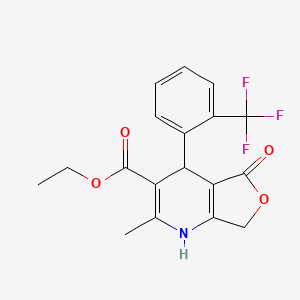
![Tert-butyl 6-(2-hydroxyethyl)-2,6-diazaspiro[3.3]heptane-2-carboxylate](/img/structure/B8305828.png)
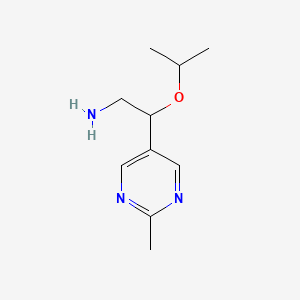
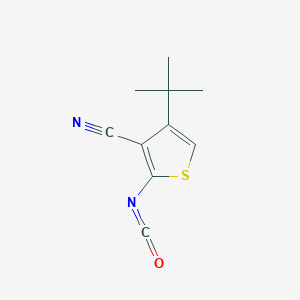
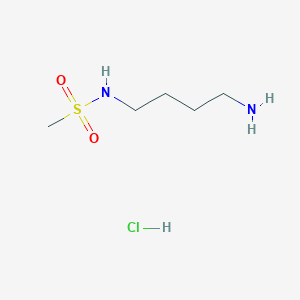
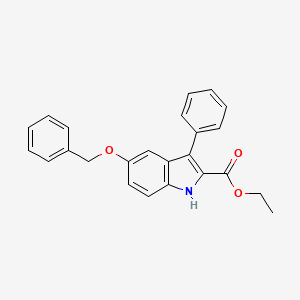
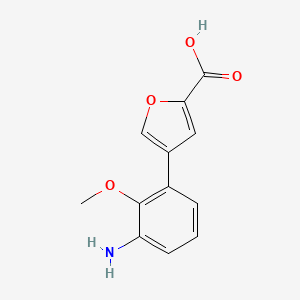
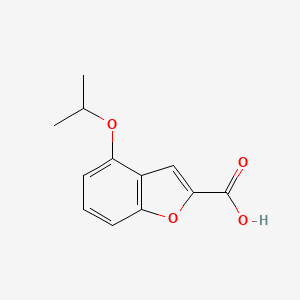
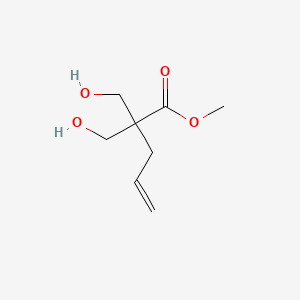
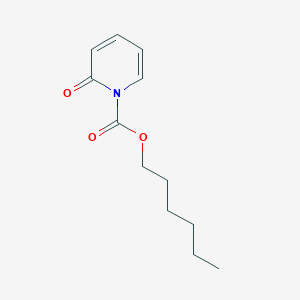
![N-[(1S)-1,3,3-Trimethylbicyclo[2.2.1]heptan-2-ylidene]hydroxylamine](/img/structure/B8305896.png)
![1-Pentanone, 1-(5-chloro-2-thienyl)-5-[4-(4,5-dihydro-2-oxazolyl)phenoxy]-](/img/structure/B8305901.png)
![4-[(Benzofuran-2-ylmethyl)amino]-phthalic acid](/img/structure/B8305909.png)
